molecular formula C9H13Si B12105620 Silane,dimethyl(4-methylphenyl)-

Silane,dimethyl(4-methylphenyl)-

Katalognummer: B12105620
Molekulargewicht: 149.28 g/mol
InChI-Schlüssel: JDBRECKUFFLZPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl-(4-methylphenyl)silane, also known as 4-methylphenyldimethylsilane, is an organosilicon compound with the molecular formula C9H14Si. This compound is characterized by a silicon atom bonded to two methyl groups and a 4-methylphenyl group. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dimethyl-(4-methylphenyl)silane can be synthesized through several methods. One common approach involves the reaction of 4-methylphenylmagnesium bromide with dimethyldichlorosilane. The reaction typically occurs in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction is as follows:

4-methylphenylmagnesium bromide+dimethyldichlorosilanedimethyl-(4-methylphenyl)silane+MgBrCl\text{4-methylphenylmagnesium bromide} + \text{dimethyldichlorosilane} \rightarrow \text{dimethyl-(4-methylphenyl)silane} + \text{MgBrCl} 4-methylphenylmagnesium bromide+dimethyldichlorosilane→dimethyl-(4-methylphenyl)silane+MgBrCl

Industrial Production Methods

In industrial settings, dimethyl-(4-methylphenyl)silane is produced using similar methods but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the necessary reaction conditions. The product is then purified through distillation or other separation techniques to achieve the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl-(4-methylphenyl)silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: It can be reduced to form silanes with different substituents.

    Substitution: The methyl groups or the phenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Various silanes with different substituents.

    Substitution: Halogenated silanes or other substituted silanes.

Wissenschaftliche Forschungsanwendungen

Dimethyl-(4-methylphenyl)silane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: The compound is used in the synthesis of biologically active molecules and as a precursor for silicon-based biomaterials.

    Medicine: It is explored for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Dimethyl-(4-methylphenyl)silane is used in the production of silicone polymers and resins, which have applications in coatings, adhesives, and sealants.

Wirkmechanismus

The mechanism of action of dimethyl-(4-methylphenyl)silane involves its ability to form stable carbon-silicon bonds. The silicon atom in the compound can interact with various molecular targets, facilitating the formation of complex molecular structures. The pathways involved in its reactions often include nucleophilic substitution and addition reactions, where the silicon atom acts as an electrophile.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dimethylphenylsilane: Similar structure but without the methyl group on the phenyl ring.

    Diphenylsilane: Contains two phenyl groups instead of one.

    Trimethylsilane: Contains three methyl groups instead of a phenyl group.

Uniqueness

Dimethyl-(4-methylphenyl)silane is unique due to the presence of the 4-methyl group on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. This structural feature can also affect the physical properties of the compound, such as its boiling point and solubility.

Eigenschaften

Molekularformel

C9H13Si

Molekulargewicht

149.28 g/mol

InChI

InChI=1S/C9H13Si/c1-8-4-6-9(7-5-8)10(2)3/h4-7H,1-3H3

InChI-Schlüssel

JDBRECKUFFLZPW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)[Si](C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.